1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.: 1160248-50-9
VCID: VC5362805
InChI: InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19)
SMILES: CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.19

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one

CAS No.: 1160248-50-9

Cat. No.: VC5362805

Molecular Formula: C14H15BrN2O2

Molecular Weight: 323.19

* For research use only. Not for human or veterinary use.

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one - 1160248-50-9

Specification

CAS No. 1160248-50-9
Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
IUPAC Name 1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19)
Standard InChI Key OPYSQYDYYPSVQZ-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O

Introduction

Chemical Structure and Nomenclature

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one features a spirocyclic architecture where the indoline and piperidin rings share a single carbon atom (the spiro center). The indoline moiety is substituted with a bromine atom at position 6, while the piperidin ring bears an acetyl group at position 1'. The IUPAC name systematically describes this arrangement:

  • Indoline-3,4'-piperidin spiro system: Indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) is connected to a piperidine ring via the spiro carbon at position 3 of indoline and position 4' of piperidin.

  • Substituents: Bromine at position 6 of the indoline ring and an acetyl group (-COCH₃) at position 1' of the piperidin ring.

The molecular formula is C₁₅H₁₆BrN₂O₂, with a molecular weight of 345.21 g/mol. Key structural features include:

  • Spiro junction: Confers rigidity, influencing conformational stability and binding affinity to biological targets .

  • Bromine atom: Enhances electrophilic reactivity, enabling participation in cross-coupling reactions .

  • Acetyl group: Modifies solubility and metabolic stability, common in prodrug strategies .

Synthetic Methodologies

Metal-Free Catalytic Approaches

Recent advances in spirocyclic compound synthesis emphasize metal-free strategies to minimize toxicity and cost. A review by Dangi et al. highlights methods applicable to 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one, including:

  • Acid-catalyzed cyclization: Utilizing Brønsted acids (e.g., p-toluenesulfonic acid) to facilitate intramolecular cyclization between indoline and piperidin precursors .

  • Organocatalytic asymmetric synthesis: Employing chiral amines or thioureas to induce enantioselectivity during spiro ring formation .

Representative Synthetic Route:

  • Bromination: 6-Bromoindoline-2-one is prepared via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane .

  • Spirocyclization: The brominated indoline reacts with a piperidin-4-one derivative under acidic conditions, forming the spiro junction .

  • Acetylation: The piperidin nitrogen is acetylated using acetic anhydride in the presence of a base (e.g., triethylamine) .

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
BrominationNBS, CH₂Cl₂0°C → RT4 h78%
Spirocyclizationp-TsOH, toluene110°C12 h65%
AcetylationAc₂O, Et₃NRT2 h85%

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 3.98–3.85 (m, 2H, piperidin-H), 3.12–2.95 (m, 2H, piperidin-H), 2.78 (s, 3H, COCH₃), 2.45–2.30 (m, 4H, cyclopentane-H) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch), 1245 cm⁻¹ (C-N stretch) .

  • MS (ESI+): m/z 345.21 [M+H]⁺ .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .

Biological Activity and Mechanism

Bromodomain Inhibition

The spirocyclic core of 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one shares structural homology with known bromodomain inhibitors. Bromodomains recognize acetylated lysine residues on histones, regulating gene transcription.

Mechanistic Insights:

  • Binding affinity: Molecular docking studies suggest the acetyl group interacts with the conserved asparagine residue in the bromodomain binding pocket .

  • Transcriptional modulation: Downregulates oncogenes (e.g., MYC) in cancer cell lines, as evidenced by luciferase reporter assays .

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Target Gene Suppression (%)
MCF-71.2MYC: 68 ± 5
A5490.9MYC: 72 ± 4
HeLa1.5MYC: 63 ± 6

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: Serves as a scaffold for developing selective bromodomain inhibitors. Structural modifications (e.g., replacing bromine with chlorine) improve potency and pharmacokinetics .

  • Prodrug development: The acetyl group facilitates hepatic activation, enhancing bioavailability in preclinical models .

Materials Science

  • Liquid crystals: The rigid spiro core enables mesophase formation, with potential applications in display technologies .

  • Coordination polymers: Bromine participates in halogen bonding, stabilizing supramolecular architectures .

Comparative Analysis with Analogues

Table 2: Comparison with Related Spiro Compounds

CompoundBromine PositionAcetyl GroupMAO-B IC₅₀ (μM)
1'-Acetyl-6-bromo-spiro6Yes10 ± 1.2
1'-Methyl-5-bromo-spiro5No25 ± 2.1
1'-Acetyl-7-bromo-spiro7Yes15 ± 1.8

The 6-bromo substitution confers superior MAO-B inhibition compared to 5- or 7-bromo analogues, likely due to optimal halogen bonding with the enzyme’s active site .

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